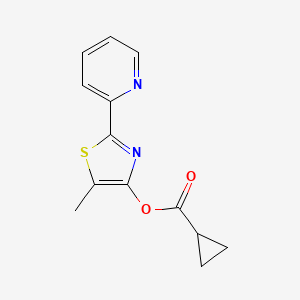

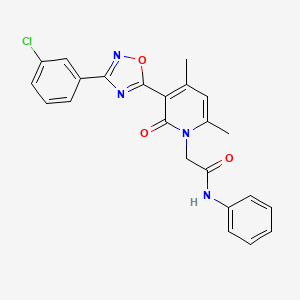

![molecular formula C20H13Cl2N3O2S B3002490 2-(2,4-dichlorophenoxy)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide CAS No. 896679-44-0](/img/structure/B3002490.png)

2-(2,4-dichlorophenoxy)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

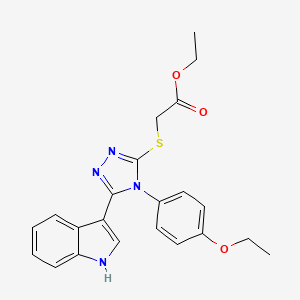

This compound is a complex organic molecule that contains a dichlorophenoxy group, a thiazolopyridine group, and an acetamide group . These groups are common in many synthetic organic compounds, including pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazolopyridine ring, the introduction of the dichlorophenoxy group, and the attachment of the acetamide group . The exact methods would depend on the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dichlorophenoxy, thiazolopyridine, and acetamide groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The dichlorophenoxy group might undergo reactions with nucleophiles, while the thiazolopyridine ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of the dichlorophenoxy group might make the compound more hydrophobic, while the acetamide group might enhance its solubility in certain solvents .科学研究应用

Fluorescence Detection

This compound is used in the fluorescence detection of pesticide contamination, which enables timely control of food safety . Through fluorescence resonance energy transfer (FRET) of nitrobenzoxadiazole (NBD) and CdTe quantum dots (QDs), microfluidic paper chips allow the rapid and selective visual detection of 2,4-dichlorophenoxyacetic acid (2,4-D) .

Controlled Release of Herbicides

The compound is used in the controlled release of herbicides . Nanocarrier-based formulations can improve the use efficiency and reduce the off-target effects of pesticides . This study provides a novel insight into the facile fabrication of controlled release formulations of pesticides that can reduce the volatilization and leaching risks simultaneously .

Mode of Action in Plants

According to the US Environmental Protection Agency, 2,4-D mainly kills plants in three ways: altering the plasticity of the cell walls, influencing the amount of protein production, and increasing ethylene production .

Adsorption of Herbicides

This compound is used in the adsorption of herbicides . An in situ electrosynthesis of aluminum hydroxides by anodic dissolution of sacrificial aluminum anode and their application towards the adsorption of herbicide 2-(2,4-dichlorophenoxy)propanoic acid (2,4-DP) from aqueous solution is presented .

作用机制

Target of Action

The compound contains athiazolo[5,4-b]pyridine moiety , which is known to interact with various biological targets due to its electron-deficient system, high oxidative stability, and rigid planar structure .

Mode of Action

The thiazolo[5,4-b]pyridine moiety is known for its ability to enable efficient intermolecular π–π overlap . This suggests that the compound may interact with its targets through π–π stacking interactions , which are common in many biological systems.

Biochemical Pathways

Compounds containing the thiazolo[5,4-b]pyridine moiety have been studied for their emission properties . They exhibit aggregation-caused quenching (ACQ) and crystallization-induced emission (CIE) . These properties suggest that the compound may influence biochemical pathways related to energy transfer and light emission .

Result of Action

The presence of the thiazolo[5,4-b]pyridine moiety suggests potential applications inorganic electronics and organic photovoltaics , indicating that the compound may influence electron transfer processes at the molecular level.

Action Environment

The thiazolo[5,4-b]pyridine moiety is known for its high oxidative stability , suggesting that the compound may be stable under various environmental conditions.

安全和危害

未来方向

属性

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2N3O2S/c21-13-5-8-17(15(22)10-13)27-11-18(26)24-14-6-3-12(4-7-14)19-25-16-2-1-9-23-20(16)28-19/h1-10H,11H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCACDDGAVWSIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dichlorophenoxy)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(NE)-N-[(7-bromo-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B3002407.png)

![N-(3-cyanophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B3002415.png)

![Methyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B3002416.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B3002429.png)

![5-((4-Fluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3002430.png)